3-Fluoro-2-(trifluoromethyl)benzyl alcohol
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Overview
Description
3-Fluoro-2-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C₈H₆F₄O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluoro and trifluoromethyl groups onto a benzyl alcohol backbone. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often require the use of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions include fluoro-substituted aldehydes, carboxylic acids, and various substituted benzyl alcohol derivatives.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Fluoro-2-(trifluoromethyl)benzyl alcohol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 2-(Trifluoromethyl)benzyl alcohol
- 3-Fluoro-4-(trifluoromethyl)benzyl alcohol
Comparison: Compared to its analogs, 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the fluoro and trifluoromethyl groups. This positioning affects its chemical reactivity and physical properties, making it distinct in terms of its applications and interactions in various chemical reactions.
Properties
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLGIHLFVHJXAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379220 |
Source
|
Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-83-1 |
Source
|
Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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